molecular formula C7H7FO4S B14802900 Sulfuryl fluoride, 3-methoxyphenyl ester

Sulfuryl fluoride, 3-methoxyphenyl ester

Cat. No.: B14802900
M. Wt: 206.19 g/mol
InChI Key: KXMJRANERYLTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfuryl fluoride, 3-methoxyphenyl ester (C₇H₇FO₃S) is a fluorosulfonate ester derivative of sulfuryl fluoride (SO₂F₂). Sulfuryl fluoride is a key reagent in sulfur fluoride exchange (SuFEx) click chemistry, enabling the synthesis of activated intermediates like fluorosulfonate esters through reactions with hydroxy groups . The 3-methoxyphenyl substituent likely enhances its stability and modulates reactivity compared to simpler alkyl esters, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula

C7H7FO4S

Molecular Weight

206.19 g/mol

IUPAC Name

1-fluorosulfonyloxy-3-methoxybenzene

InChI

InChI=1S/C7H7FO4S/c1-11-6-3-2-4-7(5-6)12-13(8,9)10/h2-5H,1H3

InChI Key

KXMJRANERYLTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of sulfuryl fluoride, 3-methoxyphenyl ester, typically involves the reaction of sulfuryl fluoride (SO2F2) with 3-methoxyphenol under specific conditions. One common method is the dehydrative coupling of carboxylic acids with alcohols mediated by sulfuryl fluoride at room temperature . This method is efficient, offering high yields and broad substrate scope. Industrial production methods often utilize sulfuryl fluoride gas as a reagent due to its availability and reactivity .

Comparison with Similar Compounds

Methyl Fluorosulfonate (Sulfuryl Fluoride, Methyl Ester)

  • Molecular Formula : CH₃FO₃S
  • Molecular Weight : 114.09 g/mol
  • Key Properties: Acts as a methylating agent in organic synthesis. Lower molecular weight and simpler structure compared to the 3-methoxyphenyl variant. Listed under multiple synonyms (e.g., Magic Methyl), indicating broad industrial recognition .

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Key Properties :
    • Boiling point: 29–32°C; Density: 1.583 g/mL.
    • Reacts as a sulfonating agent, differing from fluorosulfonate esters in leaving group (Cl⁻ vs. fluoride/sulfate).
  • Applications : Widely used in pharmaceuticals for introducing triflyl groups, whereas sulfuryl fluoride esters may favor SuFEx-mediated coupling .

Ethametsulfuron Methyl Ester and Related Agrochemical Esters

  • Examples : Ethametsulfuron methyl ester (C₁₅H₁₈N₄O₆S), Metsulfuron methyl ester.
  • Key Properties :
    • Contain sulfonylurea backbones with methyl ester groups.
    • Function as herbicides by inhibiting acetolactate synthase.
  • Contrast : The 3-methoxyphenyl ester’s aryl group may reduce soil mobility compared to alkyl esters, altering environmental persistence .

Functional and Reactivity Comparisons

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
Sulfuryl fluoride, 3-methoxyphenyl ester C₇H₇FO₃S ~178.15 (estimated) Pharmaceutical intermediates, fumigation Stabilized by methoxy group; SuFEx-active
Methyl fluorosulfonate CH₃FO₃S 114.09 Methylation reactions Rapid hydrolysis; high toxicity
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 Sulfonylation in drug synthesis High volatility; reacts with nucleophiles
Ethametsulfuron methyl ester C₁₅H₁₈N₄O₆S 382.39 Herbicide Inhibits plant enzyme activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.